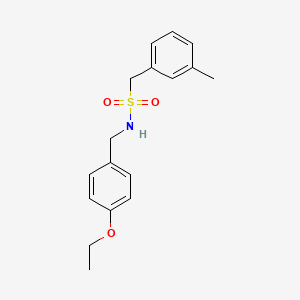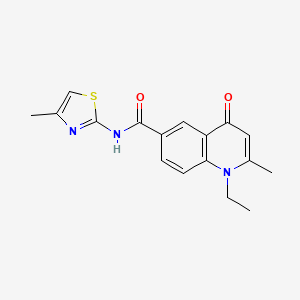![molecular formula C20H23N3O2 B4446726 N-{2-methyl-5-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B4446726.png)
N-{2-methyl-5-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide
Übersicht
Beschreibung
N-{2-methyl-5-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide, commonly known as MPB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPB is a member of the benzamide family of compounds and is structurally similar to other compounds that have been shown to have biological activity.
Wirkmechanismus
The mechanism of action of MPB is complex and involves interactions with multiple cellular targets. One of the primary targets of MPB is the enzyme monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. MPB inhibits the activity of MAO, leading to increased levels of these neurotransmitters in the brain.
MPB also interacts with other cellular targets, including ion channels and receptors. These interactions can lead to changes in cellular signaling pathways and ultimately affect cellular function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPB are varied and depend on the specific target and tissue type. In the brain, MPB has been shown to increase levels of neurotransmitters such as dopamine, serotonin, and norepinephrine. This can lead to changes in mood, behavior, and cognition.
In cancer cells, MPB has been shown to inhibit DNA synthesis and induce cell cycle arrest. This can lead to decreased cell proliferation and ultimately cell death.
Vorteile Und Einschränkungen Für Laborexperimente
MPB has several advantages for use in laboratory experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and purified for use in experiments. It also has a well-defined chemical structure, which makes it easy to characterize and study.
One limitation of MPB is that its mechanism of action is not fully understood. This can make it difficult to interpret experimental results and design follow-up experiments. Additionally, MPB has been shown to have off-target effects on other cellular targets, which can complicate experimental results.
Zukünftige Richtungen
There are several future directions for research on MPB. One area of interest is the development of more selective inhibitors of MAO that do not have off-target effects. This could lead to more specific and effective treatments for neurological disorders.
Another area of interest is the development of MPB analogs that have improved anti-tumor activity. This could lead to the development of more effective cancer treatments.
Overall, MPB has shown promise as a compound with potential applications in several scientific fields. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.
Wissenschaftliche Forschungsanwendungen
MPB has been studied for its potential applications in a variety of scientific fields, including neuroscience, cancer research, and drug discovery. In neuroscience, MPB has been shown to inhibit the activity of a specific enzyme that is involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, which has potential implications for the treatment of neurological disorders such as depression and anxiety.
In cancer research, MPB has been shown to have anti-tumor activity in vitro and in vivo. The mechanism of action of MPB in cancer cells is not fully understood, but it is thought to involve inhibition of DNA synthesis and cell cycle arrest.
Eigenschaften
IUPAC Name |
N-[2-methyl-5-(4-methylpiperazine-1-carbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-15-8-9-17(20(25)23-12-10-22(2)11-13-23)14-18(15)21-19(24)16-6-4-3-5-7-16/h3-9,14H,10-13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBLAOJPPDFVED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-amino-N-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4446675.png)
![3-ethyl-2-[(1-isopropyl-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-4(3H)-quinazolinone](/img/structure/B4446680.png)
![N,N-diethyl-2-({4-[(2-thienylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B4446686.png)
![4-(3-chlorophenyl)-8-methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B4446704.png)
![N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide](/img/structure/B4446714.png)

![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B4446731.png)
![N-[4-(1-piperidinyl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4446736.png)
![2-(3,4-dimethylphenoxy)-N-[3-(1-piperidinyl)propyl]acetamide](/img/structure/B4446742.png)

![2-(2,5-dimethoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B4446760.png)
![2-methyl-7-(4-methyl-1-piperazinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4446764.png)